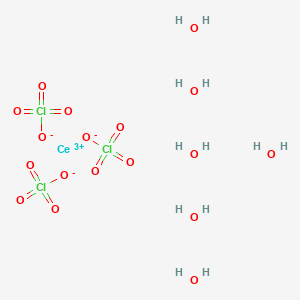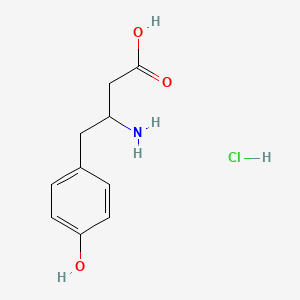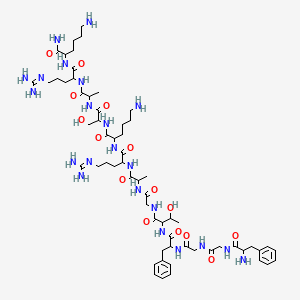
Myosin Light Chain Kinase (480-501)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Myosin Light Chain Kinase (480-501) is a segment of the myosin light chain kinase enzyme, which plays a crucial role in muscle contraction by phosphorylating the regulatory light chain of myosin II. This phosphorylation is essential for the interaction between actin and myosin, leading to muscle contraction. Myosin light chain kinase is a serine/threonine-specific protein kinase and is involved in various cellular processes, including cell motility, division, and signal transduction .
准备方法
The preparation of Myosin Light Chain Kinase (480-501) typically involves recombinant DNA technology. The gene encoding the desired segment is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under conditions that induce the expression of the protein. After expression, the protein is purified using techniques such as affinity chromatography .
Industrial production methods for Myosin Light Chain Kinase (480-501) are similar but scaled up to meet commercial demands. This involves optimizing the fermentation process, improving yield, and ensuring the purity of the final product through rigorous quality control measures .
化学反应分析
Myosin Light Chain Kinase (480-501) undergoes several types of chemical reactions, primarily phosphorylation and dephosphorylation. Phosphorylation is catalyzed by kinases, while dephosphorylation is mediated by phosphatases. The phosphorylation of the myosin light chain by Myosin Light Chain Kinase (480-501) is a critical reaction that regulates muscle contraction .
Common reagents used in these reactions include adenosine triphosphate (ATP) as a phosphate donor and calcium ions, which are necessary for the activation of the kinase. The major product formed from these reactions is the phosphorylated myosin light chain, which can then interact with actin to facilitate muscle contraction .
科学研究应用
Myosin Light Chain Kinase (480-501) has numerous scientific research applications across various fields:
作用机制
The mechanism of action of Myosin Light Chain Kinase (480-501) involves the phosphorylation of the regulatory light chain of myosin II. This process is initiated by the binding of calcium ions to calmodulin, which activates the kinase. The activated kinase then transfers a phosphate group from ATP to the serine residue on the myosin light chain. This phosphorylation induces a conformational change in myosin, allowing it to interact with actin and generate muscle contraction .
相似化合物的比较
Myosin Light Chain Kinase (480-501) can be compared with other kinases that phosphorylate myosin light chains, such as:
Myosin Light Chain Kinase 1 (MYLK1): Involved in smooth muscle contraction and has a similar mechanism of action.
Myosin Light Chain Kinase 2 (MYLK2): Predominantly found in skeletal muscle and plays a role in muscle development and function.
Myosin Light Chain Kinase 3 (MYLK3): Specific to cardiac muscle and is crucial for heart muscle contraction.
The uniqueness of Myosin Light Chain Kinase (480-501) lies in its specific sequence and its role in regulating muscle contraction through phosphorylation. Its ability to interact with different myosin light chains and its involvement in various cellular processes make it a versatile and important enzyme in both research and therapeutic contexts .
属性
分子式 |
C120H209N41O28S2 |
|---|---|
分子量 |
2738.3 g/mol |
IUPAC 名称 |
4-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[6-amino-1-[[1-[(2-amino-2-oxoethyl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-(2-aminopropanoylamino)hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C120H209N41O28S2/c1-66(2)59-88(156-105(177)77(31-12-19-49-123)145-100(172)75(29-10-17-47-121)143-97(169)67(3)128)112(184)160-92(65-162)116(188)152-80(34-15-22-52-126)108(180)159-91(62-95(167)168)115(187)151-84(38-26-56-139-120(135)136)104(176)154-87(46-58-191-7)110(182)148-76(30-11-18-48-122)101(173)146-78(32-13-20-50-124)106(178)157-89(60-70-39-41-72(164)42-40-70)113(185)155-86(45-57-190-6)99(171)142-68(4)98(170)144-82(36-24-54-137-118(131)132)102(174)150-83(37-25-55-138-119(133)134)103(175)147-79(33-14-21-51-125)107(179)158-90(61-71-63-140-74-28-9-8-27-73(71)74)114(186)153-85(43-44-93(129)165)109(181)149-81(35-16-23-53-127)111(183)161-96(69(5)163)117(189)141-64-94(130)166/h8-9,27-28,39-42,63,66-69,75-92,96,140,162-164H,10-26,29-38,43-62,64-65,121-128H2,1-7H3,(H2,129,165)(H2,130,166)(H,141,189)(H,142,171)(H,143,169)(H,144,170)(H,145,172)(H,146,173)(H,147,175)(H,148,182)(H,149,181)(H,150,174)(H,151,187)(H,152,188)(H,153,186)(H,154,176)(H,155,185)(H,156,177)(H,157,178)(H,158,179)(H,159,180)(H,160,184)(H,161,183)(H,167,168)(H4,131,132,137)(H4,133,134,138)(H4,135,136,139) |
InChI 键 |
GKXLEMHKRMAVRK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B15286007.png)

![2-[4-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxyethyl acetate](/img/structure/B15286017.png)
![ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B15286018.png)

![1,2-Bis[(2R,5R)-2,5-diethyl-1-phospholanyl]benzene](/img/structure/B15286032.png)

![1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15286063.png)
![15-(2-acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B15286065.png)

![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B15286088.png)


